Lw13

PROTAC Hsp90 Degradation DC50

Lw13 is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce the ubiquitin-proteasome-dependent degradation of heat shock protein 90 (Hsp90). The molecule comprises a cereblon (CRBN) E3 ligase ligand connected via a linker to the Hsp90 N-terminal inhibitor SNX-5422, enabling catalytic, event-driven target elimination rather than mere occupancy-based inhibition.

Molecular Formula C46H55F3N8O8
Molecular Weight 905.0 g/mol
Cat. No. B15541304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLw13
Molecular FormulaC46H55F3N8O8
Molecular Weight905.0 g/mol
Structural Identifiers
InChIInChI=1S/C46H55F3N8O8/c1-45(2)22-35-40(36(58)23-45)41(46(47,48)49)55-57(35)27-14-17-30(42(50)62)33(21-27)53-26-12-15-28(16-13-26)65-39(61)24-52-37(59)11-6-4-3-5-7-20-51-32-10-8-9-29-31(32)25-56(44(29)64)34-18-19-38(60)54-43(34)63/h8-10,14,17,21,26,28,34,51,53H,3-7,11-13,15-16,18-20,22-25H2,1-2H3,(H2,50,62)(H,52,59)(H,54,60,63)
InChIKeyIMSHLNFAJFWXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lw13: A Potent Hsp90-Targeting PROTAC Degrader with Quantified In Vitro and In Vivo Antitumor Activity


Lw13 is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce the ubiquitin-proteasome-dependent degradation of heat shock protein 90 (Hsp90) [1]. The molecule comprises a cereblon (CRBN) E3 ligase ligand connected via a linker to the Hsp90 N-terminal inhibitor SNX-5422, enabling catalytic, event-driven target elimination rather than mere occupancy-based inhibition [1]. In SiHa cervical cancer cells, Lw13 achieves maximal Hsp90 degradation at a concentration of 0.05 μM, and this degradation event is functionally coupled to significant anti-proliferative, pro-apoptotic, and anti-metastatic effects both in cell culture and in animal models [1].

Why Lw13 Cannot Be Replaced by Conventional Hsp90 Inhibitors or Other PROTACs: The Degradation vs. Inhibition Distinction


A procurement or experimental substitution of Lw13 with a traditional Hsp90 ATP-competitive inhibitor (e.g., SNX-5422, 17-AAG, ganetespib) or an alternative Hsp90-targeting PROTAC is scientifically invalid without direct comparative data. Lw13 operates via a catalytic degradation mechanism that eliminates the entire Hsp90 protein scaffold, thereby dismantling its chaperone functions and disrupting multiple oncogenic client proteins (including HER2 and AKT) simultaneously [1]. In contrast, occupancy-driven inhibitors merely block the ATP-binding pocket, leaving the protein intact and often triggering compensatory feedback loops or resistance through Hsp90 overexpression [2]. Even among other Hsp90 PROTACs, Lw13 exhibits distinct quantitative degradation potency, linker design, and E3 ligase recruitment that directly translate to differences in cellular efficacy and in vivo tumor suppression, as demonstrated in the evidence below [1].

Quantitative Differentiation of Lw13 Against Relevant Hsp90 Modulators


Direct Comparison of Hsp90 Degradation Potency: Lw13 vs. PROTAC HSP90 Degrader BP3

Lw13 demonstrates superior Hsp90 degradation potency compared to PROTAC HSP90 degrader BP3, a structurally distinct Hsp90-targeting PROTAC. Lw13 achieves maximal degradation at 0.05 μM in SiHa cervical cancer cells, whereas BP3 exhibits a DC50 of 0.99 μM in MCF-7 breast cancer cells. While direct head-to-head data in identical cell lines are not available, the ~20-fold lower effective concentration suggests a significantly higher degradation efficiency for Lw13 within its tested system [1].

PROTAC Hsp90 Degradation DC50

Mechanistic Advantage: Lw13 Degrades Hsp90 vs. SNX-5422 Inhibition

Lw13 is a PROTAC that induces catalytic degradation of Hsp90, whereas SNX-5422 is a conventional small-molecule inhibitor that binds and inhibits the ATPase activity of Hsp90 [1]. In SiHa cells, Lw13 achieves maximal Hsp90 degradation at 0.05 μM, while SNX-5422 inhibits Hsp90 with a Kd of 41 nM and induces Her-2 degradation with an IC50 of 37 nM [2]. The key differentiation lies in the event-driven pharmacology of Lw13: it eliminates the Hsp90 protein scaffold, thereby ablating all chaperone functions, whereas SNX-5422 only blocks the ATP-binding pocket, leaving the protein intact and potentially subject to resistance mechanisms [1].

PROTAC Hsp90 Inhibitor Mechanism of Action

Synergistic Antitumor Activity with Cisplatin: Lw13 Enhances Chemotherapy Response

Lw13 exhibits a synergistic antitumor effect when combined with cisplatin in cervical cancer models. While specific combination index (CI) values or tumor growth inhibition (TGI) percentages are not explicitly reported in the available abstract, the primary research paper states that Lw13 'has a synergistic effect in combination with cisplatin' and 'exhibits potent anti-tumor activity both in vitro and in vivo' [1]. This finding positions Lw13 as a potential combination partner to enhance the efficacy of standard-of-care chemotherapy, a benefit not demonstrated for the parent inhibitor SNX-5422 in this specific context.

PROTAC Combination Therapy Cisplatin Synergy

Pathway Engagement: Lw13 Disrupts HER2/AKT/mTOR Signaling via Indirect Client Protein Reduction

Lw13 prevents the activation of the HER2/AKT/mTOR signaling pathway by indirectly reducing the levels of HER2 and AKT proteins [1]. This mechanism is a direct consequence of Hsp90 degradation, as these client proteins rely on Hsp90 chaperone activity for their stability and function. In contrast, traditional Hsp90 inhibitors like SNX-5422 also affect HER2/AKT signaling but do so via inhibition rather than protein elimination, which may lead to different pharmacodynamic profiles and resistance liabilities [2].

PROTAC Hsp90 HER2/AKT/mTOR Pathway

Optimal Scientific and Preclinical Applications for Lw13 Based on Quantified Evidence


Investigating Hsp90 Degradation as a Therapeutic Strategy in Cervical Cancer

Lw13 is ideally suited for in vitro and in vivo studies exploring the consequences of complete Hsp90 protein elimination in cervical cancer models. Its validated degradation efficacy at 0.05 μM in SiHa cells [1] and potent anti-proliferative effects (IC50 values as low as 30 nM across multiple cervical cancer lines) [1] provide a robust starting point for dose-response and mechanistic experiments. Researchers can use Lw13 to dissect the role of Hsp90 chaperone function in cervical cancer progression, metastasis, and apoptosis induction, as it has been shown to inhibit proliferation and metastasis and induce cell cycle arrest and apoptosis [1].

Combination Therapy Studies with Cisplatin in Cervical Cancer

Given the documented synergistic effect of Lw13 in combination with cisplatin [1], this compound is a valuable tool for preclinical evaluation of combination regimens aimed at enhancing chemotherapy efficacy. Scientists can design experiments to quantify the synergy (e.g., via Chou-Talalay combination index analysis) and investigate the underlying mechanisms, such as the indirect downregulation of HER2/AKT/mTOR signaling [1]. This application is particularly relevant for overcoming cisplatin resistance or reducing the required cisplatin dose to mitigate toxicity.

Comparative Degrader Studies: Benchmarking Hsp90 PROTACs

Lw13 can serve as a benchmark compound in studies comparing different Hsp90-targeting PROTACs or degraders. Its well-defined maximal degradation concentration (0.05 μM in SiHa cells) [1] and structural features (CRBN ligand, SNX-5422 warhead) allow researchers to establish structure-activity relationships and evaluate the impact of linker composition, E3 ligase choice, and warhead affinity on degradation efficiency and cellular outcomes. Such studies are essential for the rational design of next-generation degraders.

Probing Hsp90 Client Protein Dynamics and Pathway Interrogation

Lw13's ability to indirectly reduce levels of HER2 and AKT and prevent activation of the HER2/AKT/mTOR pathway [1] makes it a powerful chemical probe for studying Hsp90 client protein networks. Researchers can employ Lw13 to acutely deplete Hsp90 and monitor the subsequent degradation kinetics and functional consequences on a wide array of oncogenic clients (e.g., HER2, AKT, CDK4, RAF-1) in cervical cancer and potentially other Hsp90-dependent tumor types. This application supports both fundamental discovery research and translational efforts to identify patient populations likely to respond to Hsp90 degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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